tert-Butyl (5-amino-2-fluorobenzyl)carbamate
Overview
Description
“tert-Butyl (5-amino-2-fluorobenzyl)carbamate” is a chemical compound with the molecular formula C12H17FN2O2 . It is also known as TBO-FBz-COOH. This compound is a newly synthesized molecule with unique properties.
Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-amino-2-fluorobenzyl)carbamate” can be represented by the InChI code:InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
. The Canonical SMILES representation is CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N
. Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (5-amino-2-fluorobenzyl)carbamate” is 240.27 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 226.11175589 g/mol .Scientific Research Applications
Synthesis of Complex Molecules
This compound is used as an intermediate in the synthesis of complex molecules . For instance, it has been applied in the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, highlighting its role in constructing complex sugar analogs with potential biological activities.
Antibiotic Research
The compound is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
BOC Protection of Amines
The compound is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Dual Protection of Amino Functions
The compound is used in the dual protection of amino functions, which involves the use of BOC anhydride . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .
Green Chemistry
The compound is used in green and eco-friendly routes for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Synthesis of N-Heterocycles
The compound is used in the synthesis of N-heterocycles via sulfinimines . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
properties
IUPAC Name |
tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYXVMJBDHOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701771 | |
Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-2-fluorobenzyl)carbamate | |
CAS RN |
209899-48-9 | |
Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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